![molecular formula C7H12N2O2 B160188 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone CAS No. 135581-16-7](/img/structure/B160188.png)
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone
Overview
Description
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential applications in various fields. It is a piperidine derivative with a hydroxyimino group attached to the piperidine ring. The compound is known for its unique chemical properties and potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino derivative. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that piperidine derivatives, including 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone, exhibit anticancer properties. Studies have shown that modifications to the piperidine structure can enhance its ability to inhibit tumor growth. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines at micromolar concentrations.
Antiviral and Antimicrobial Properties
The compound has also been investigated for its potential as an antiviral agent. Similar piperidine derivatives have shown efficacy against a range of viral infections, highlighting the importance of structural modifications in enhancing biological activity. Moreover, its antimicrobial properties make it a candidate for treating bacterial and fungal infections.
Analgesic and Anti-inflammatory Effects
This compound has been noted for its analgesic and anti-inflammatory effects. This application is crucial in developing new pain management therapies, especially for conditions where traditional analgesics are ineffective or cause adverse effects.
Reagent in Organic Synthesis
The compound serves as a valuable reagent in organic synthesis due to its reactive hydroxyimino group. It can participate in various chemical reactions, including:
- Oxidation : Leading to the formation of sulfonic acids.
- Reduction : Resulting in the formation of amines.
- Substitution Reactions : Yielding substituted derivatives that can be further utilized in synthetic pathways.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, ensuring efficient production while maintaining structural integrity. The following table outlines some synthetic routes:
Synthesis Method | Description |
---|---|
Condensation Reaction | Involves the reaction of piperidine with hydroxyimino compounds to form the target molecule. |
Reduction of Imines | Reduction processes that convert imines into amines can be adapted to synthesize this compound. |
Functional Group Modification | Techniques such as alkylation or acylation can modify existing piperidine derivatives to yield the desired compound. |
Enzyme Inhibition Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets such as enzymes and receptors. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
Case Study: Enzyme Interaction
A study focusing on enzyme inhibition revealed that this compound could inhibit specific metabolic pathways relevant to cancer progression, showcasing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone can be compared with other piperidine derivatives:
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Similar structure but with a hydroxymethyl group instead of a hydroxyimino group.
1-(4-(Amino)piperidin-1-yl)ethanone: Contains an amino group instead of a hydroxyimino group.
1-(4-(Methoxyimino)piperidin-1-yl)ethanone: Features a methoxyimino group instead of a hydroxyimino group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone is a chemical compound with the molecular formula CHNO and a molar mass of approximately 156.185 g/mol. This compound features a piperidine ring substituted with a hydroxyimino group and an ethanone moiety, which contribute to its diverse biological activities. Research indicates that derivatives of piperidine, including this compound, exhibit significant potential in pharmaceutical applications, particularly in oncology and infectious disease treatments.
Anticancer Properties
Several studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has been investigated for its ability to inhibit key enzymes involved in cancer cell proliferation.
- Mechanism of Action : It is suggested that this compound may interact with poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cancer cells. Inhibition of PARP can lead to increased DNA damage and apoptosis in cancer cells, making it a target for cancer therapy .
Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties:
- Antibacterial Effects : Research indicates that derivatives similar to this compound exhibit activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit bacterial growth .
- Antifungal Properties : In addition to antibacterial activity, studies have shown that this compound may also exhibit antifungal effects, particularly against Candida species. The mechanism appears to involve disruption of biofilm formation and inhibition of essential fungal enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Hydroxypiperidin-1-yl)ethanone | Structure | Lacks the hydroxyimino group |
1-[4-(Hydroxymethyl)piperidin-1-yl]ethanone | Structure | Contains a hydroxymethyl substituent |
4-Hydroxy-N-methylpiperidine | N/A | Exhibits different biological activities due to methyl substitution |
This table illustrates how variations in substituents can significantly influence the biological properties of similar compounds, emphasizing the importance of specific functional groups in enhancing therapeutic effects.
Case Study: Inhibition of PARP Activity
In a controlled study, compounds structurally related to this compound were tested for their ability to inhibit PARP activity in human breast cancer cells. The results indicated that certain derivatives achieved IC values comparable to established PARP inhibitors like Olaparib, demonstrating significant potential for development as anticancer agents .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of piperidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting a dual mechanism of action that could be beneficial in treating chronic infections .
Properties
IUPAC Name |
1-(4-hydroxyiminopiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-6(10)9-4-2-7(8-11)3-5-9/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZFQBEYRBOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577128 | |
Record name | 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135581-16-7 | |
Record name | 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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